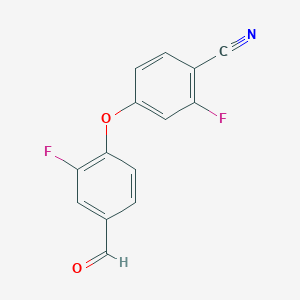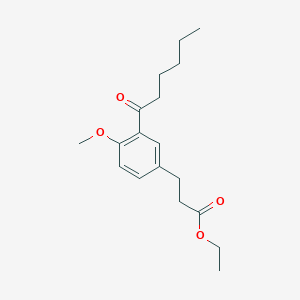
Dibutyl chlorophosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl chlorophosphite: is an organophosphorus compound with the chemical formula C8H18ClO2P. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a phosphorus atom bonded to a chlorine atom and two butyl ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutyl chlorophosphite can be synthesized through the esterification of chlorophosphonic acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid or oxalyl chloride to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of chlorophosphonous acid dibutyl ester involves large-scale esterification processes. The use of continuous reactors and advanced distillation techniques ensures efficient production and separation of the ester from by-products. The process is optimized to minimize waste and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions: Dibutyl chlorophosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various organophosphorus compounds depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Dibutyl chlorophosphite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other organophosphorus compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of chlorophosphonous acid dibutyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction .
Vergleich Mit ähnlichen Verbindungen
Diisobutyl phthalate: Another ester with similar industrial applications.
Dibutyl phthalate: A commonly used plasticizer with similar chemical properties.
Triphenyl phosphite: An organophosphorus compound used as a stabilizer and antioxidant.
Uniqueness: Dibutyl chlorophosphite is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility in both organic synthesis and industrial applications sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
4124-92-9 |
|---|---|
Molekularformel |
C8H18ClO2P |
Molekulargewicht |
212.65 g/mol |
IUPAC-Name |
dibutoxy(chloro)phosphane |
InChI |
InChI=1S/C8H18ClO2P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
RGBRNLMBUNZLQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(OCCCC)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














